1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl- typically involves multiple steps. One common method includes the following steps :
Starting Material: The synthesis begins with 5-bromo-7-azaindole.
Reaction with Triisopropylsilyl Chloride: The starting material is reacted with triisopropylsilyl chloride in the presence of potassium tert-butoxide in tetrahydrofuran at low temperatures.
Cyclization: The intermediate product undergoes cyclization to form the desired pyrrolo[2,3-b]pyridine core.
Functional Group Modification:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. For instance, it inhibits fibroblast growth factor receptors (FGFRs) by binding to the receptor’s active site, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrolo[2,3-b]pyridin-5-ol
- 1H-Pyrrolo[3,2-b]pyridin-6-ol
- 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
- 1H-Pyrrolo[2,3-b]pyridin-4-amine
Uniqueness
1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit FGFRs with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H10BrN5O |
---|---|
Molecular Weight |
320.14 g/mol |
IUPAC Name |
3-(2-aminopyrimidin-4-yl)-6-bromo-1-methyl-7H-pyrrolo[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C12H10BrN5O/c1-18-5-6(7-2-3-15-12(14)16-7)10-8(19)4-9(13)17-11(10)18/h2-5H,1H3,(H,17,19)(H2,14,15,16) |
InChI Key |
HGZCCNZDCZNSKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1NC(=CC2=O)Br)C3=NC(=NC=C3)N |
Origin of Product |
United States |
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